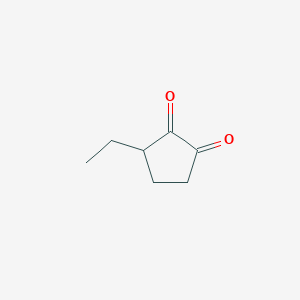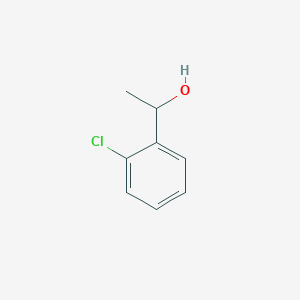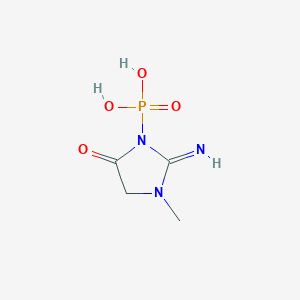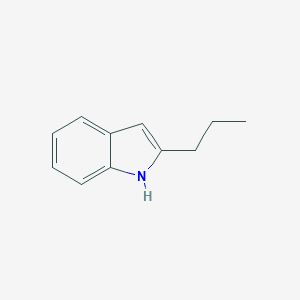
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- (DBP) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBP is a versatile building block that can be used in the synthesis of various organic compounds.
Scientific Research Applications
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has various scientific research applications, including its use as a catalyst in organic reactions. It has been used in the synthesis of various organic compounds, including pyrroles, pyridines, and indoles. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used in the synthesis of functional materials, including polymers and porous materials.
Mechanism Of Action
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- acts as a Lewis acid catalyst in organic reactions. It forms a complex with the reactant, which activates the reactant towards nucleophilic attack. The boron atom in 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is electron-deficient, which makes it an excellent Lewis acid catalyst.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. However, it has been reported that 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can inhibit the growth of cancer cells. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has also been used as a fluorescent probe for the detection of metal ions.
Advantages And Limitations For Lab Experiments
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has several advantages as a catalyst in organic reactions. It is a stable compound that can be easily synthesized and handled in the laboratory. 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is also an effective catalyst that can be used in various organic reactions. However, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- has some limitations, including its low solubility in some solvents, which can limit its use in certain reactions.
Future Directions
There are several future directions for the research on 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. One area of interest is the development of new synthetic methods for 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl-. Another area of interest is the application of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- in the synthesis of new organic compounds with potential applications in various fields. Additionally, the development of new catalytic reactions using 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- as a catalyst is an area of interest for future research.
Conclusion:
In conclusion, 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- is a versatile compound that has potential applications in various fields. Its use as a catalyst in organic reactions and its ability to form complexes with metal ions make it an attractive compound for scientific research. Further research is needed to explore the full potential of 1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- and its applications in various fields.
Synthesis Methods
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- can be synthesized using various methods, including the reaction of 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BBr3, followed by boron-nitrogen bond formation. Another method involves the reaction of 2-phenyl-2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-1-one with BCl3, followed by boron-nitrogen bond formation.
properties
CAS RN |
14320-98-0 |
|---|---|
Product Name |
1H-1,3,2-Diazaborolo(4,5-b)pyridine, 2,3-dihydro-2-phenyl- |
Molecular Formula |
C11H10BN3 |
Molecular Weight |
195.03 g/mol |
IUPAC Name |
2-phenyl-1,3-dihydro-[1,3,2]diazaborolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H10BN3/c1-2-5-9(6-3-1)12-14-10-7-4-8-13-11(10)15-12/h1-8,14H,(H,13,15) |
InChI Key |
RDUGLRGZQPCDGW-UHFFFAOYSA-N |
SMILES |
B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
B1(NC2=C(N1)N=CC=C2)C3=CC=CC=C3 |
Other CAS RN |
14320-98-0 |
synonyms |
2,3-Dihydro-2-phenyl-1H-1,3,2-diazaborolo[4,5-b]pyridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






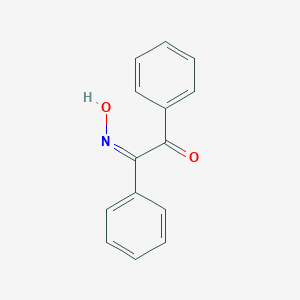
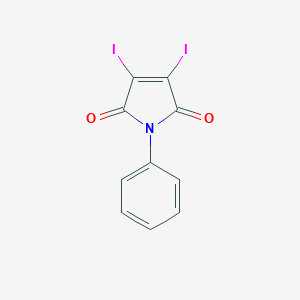
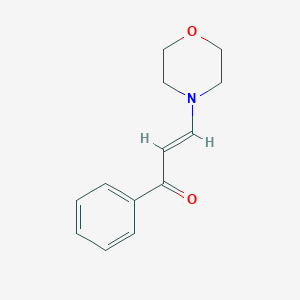
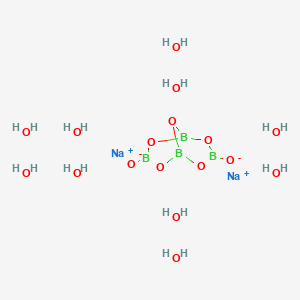
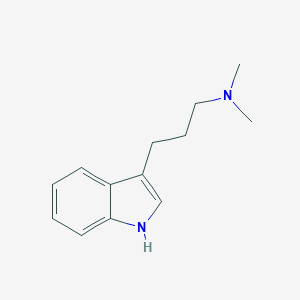
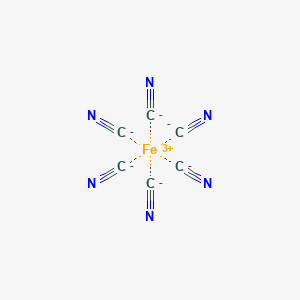
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
